N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The nitrobenzamide moiety is then introduced through nitration and subsequent amide formation reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzimidazole ring can be hydrogenated to form dihydrobenzimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The nitrobenzamide group may also contribute to the compound’s biological activity by interacting with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- N-(1H-benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzimidazole and nitrobenzamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O3/c1-13-7-9-15(21-23-17-5-3-4-6-18(17)24-21)11-19(13)25-22(27)16-10-8-14(2)20(12-16)26(28)29/h3-12H,1-2H3,(H,23,24)(H,25,27) |
InChI Key |
NRNQURZCVDLLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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